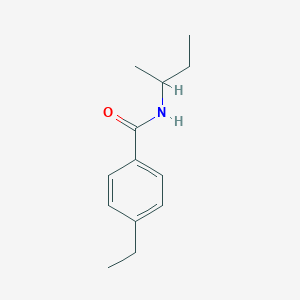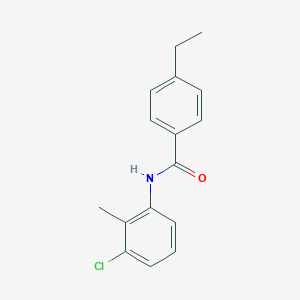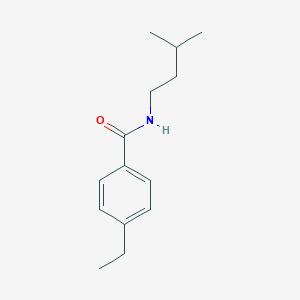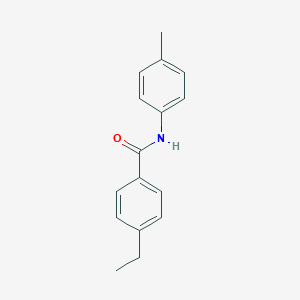![molecular formula C21H26ClN3O B501573 N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 890600-25-6](/img/structure/B501573.png)
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide, commonly known as CDM-1, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. CDM-1 is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of CDM-1 is not fully understood, but it is believed to interact with various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has been suggested that CDM-1 may act as a serotonin and/or norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
CDM-1 has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of inflammatory mediators, and the alteration of pain perception. It has also been shown to have a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CDM-1 is its relatively simple synthesis process, which allows for easy production in the laboratory. Additionally, its unique chemical structure and pharmacological properties make it a promising candidate for further investigation. However, one limitation of CDM-1 is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on CDM-1. One potential avenue is the investigation of its potential use as an analgesic agent, particularly in the treatment of neuropathic pain. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Finally, the development of more potent and selective derivatives of CDM-1 may be explored to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of CDM-1 involves several steps, including the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to produce 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 2-(2,3-dimethylphenyl)ethylamine to form the corresponding amide. The amide is subsequently treated with piperazine in the presence of acetic anhydride, leading to the formation of CDM-1.
Wissenschaftliche Forschungsanwendungen
CDM-1 has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. It has been investigated for its potential use in the treatment of various medical conditions, such as neuropathic pain, anxiety disorders, and depression.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-15-5-4-6-20(17(15)3)25-11-9-24(10-12-25)14-21(26)23-19-13-18(22)8-7-16(19)2/h4-8,13H,9-12,14H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAWXTYKDGWHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)


![Ethyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B501503.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)
![N-[4-(acetylamino)phenyl]-4-ethylbenzamide](/img/structure/B501512.png)
